molecular formula C15H22ClN3O3S B4739503 4-chloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide

4-chloro-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-methylbenzenesulfonamide

Cat. No. B4739503
M. Wt: 359.9 g/mol
InChI Key: SQLIJVDXZQMILH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives often involves the preparation of intermediates through reactions involving chloro and bromo substituents with piperazine or piperidine derivatives. For example, Cheng De-ju (2015) described the preparation of an intermediate compound from N-Benzyl-4-piperidone and further reactions leading to novel benzenesulfonamide compounds with potential as drug development candidates (Cheng De-ju, 2015).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide compounds has been extensively studied through various methods, including density functional theory (DFT) and X-ray crystallography. Jun-Li Xiao et al. (2022) synthesized two benzenesulfonamide compounds and analyzed their structures using DFT and X-ray single crystal diffraction, providing insights into their electrostatic potential and molecular orbitals (Jun-Li Xiao et al., 2022).

Chemical Reactions and Properties

The reactivity and chemical properties of benzenesulfonamide derivatives are influenced by their functional groups. For instance, the reaction of chlorambucil with a sulfadiazine derivative led to a compound with high antitumor activity, highlighting the importance of sulfonamide groups in medicinal chemistry (Z. Huang et al., 2001).

properties

IUPAC Name

4-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3S/c1-3-18-8-10-19(11-9-18)15(20)12-17(2)23(21,22)14-6-4-13(16)5-7-14/h4-7H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQLIJVDXZQMILH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-[2-(4-ethylpiperazin-1-yl)-2-oxoethyl]-N-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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